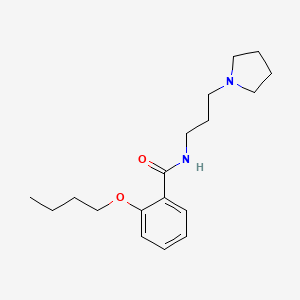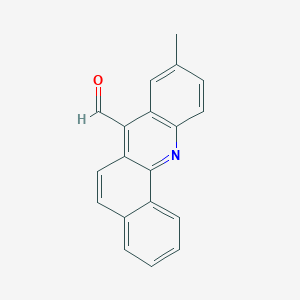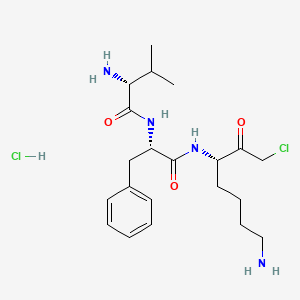
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is a selective irreversible inhibitor of plasmin, a key enzyme involved in the breakdown of fibrin in blood clots. This compound exhibits high selectivity for plasmin over urokinase, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Val-Phe-Lys chloromethyl ketoneThe final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The chloromethyl ketone group is introduced in the final steps, followed by purification and conversion to the dihydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from these reactions are covalently modified proteins, where the chloromethyl ketone group has reacted with nucleophilic residues on the target protein .
Applications De Recherche Scientifique
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is widely used in scientific research due to its ability to selectively inhibit plasmin. Its applications include:
Mécanisme D'action
The compound exerts its effects by covalently modifying the active site of plasmin, thereby inhibiting its enzymatic activity. The chloromethyl ketone group reacts with nucleophilic residues in the active site, leading to irreversible inhibition. This high selectivity for plasmin over other proteases is due to the specific interactions between the peptide sequence and the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Val-Phe-Lys p-nitroanilide dihydrochloride: Another plasmin inhibitor with a different reactive group.
D-Val-Phe-Lys chloromethyl ketone: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.
Uniqueness
D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is unique due to its high selectivity for plasmin and its irreversible mode of action. This makes it a valuable tool for studying plasmin’s role in various biological processes and for developing potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H34Cl2N4O3 |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H33ClN4O3.ClH/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23;/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29);1H/t16-,17-,19+;/m0./s1 |
Clé InChI |
NODUKTQIPFXATR-ITJMAPPJSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N.Cl |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
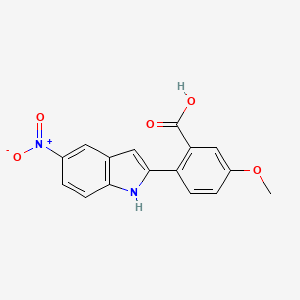
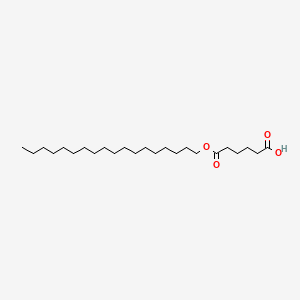
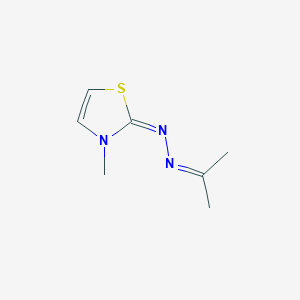
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
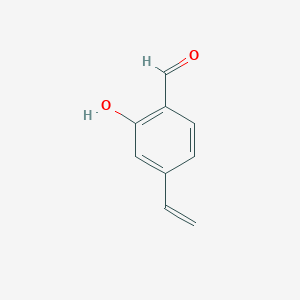
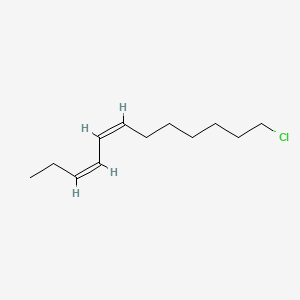
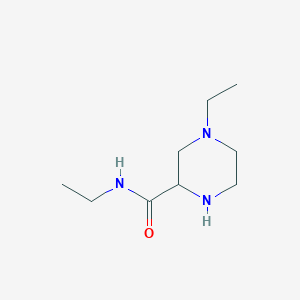
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
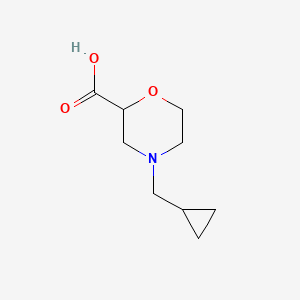
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
